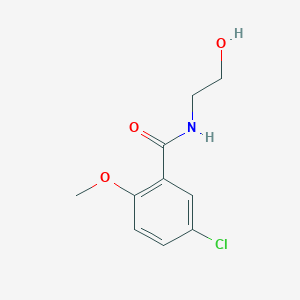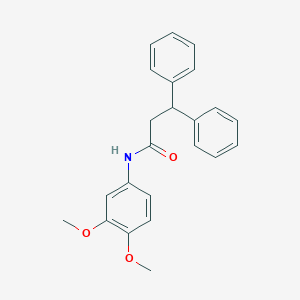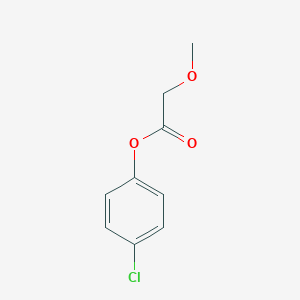
4-Chlorophenyl methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl methoxyacetate, also known as CPMA, is a chemical compound that belongs to the class of organic compounds known as aryl-alkyl ethers. It is commonly used as a reagent in organic synthesis, and has a wide range of potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl methoxyacetate is not well understood, but it is believed to act as a mild analgesic and anti-inflammatory agent. It may also have activity against certain types of cancer cells.
Biochemical and Physiological Effects:
4-Chlorophenyl methoxyacetate has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also have activity against certain types of cancer cells, although more research is needed to fully understand its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorophenyl methoxyacetate has several advantages as a reagent in lab experiments, including its relatively low cost, ease of synthesis, and wide availability. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on 4-Chlorophenyl methoxyacetate, including the development of new synthetic methods for its production, the study of its potential as an anti-cancer agent, and the investigation of its potential as a tool for the study of various biochemical and physiological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
4-Chlorophenyl methoxyacetate can be synthesized through a variety of methods, including the reaction of 4-chlorophenol with methyl chloroacetate in the presence of a base, or by the reaction of 4-chlorophenol with methyl bromoacetate in the presence of a base. The resulting product can be purified through a variety of methods, including recrystallization or column chromatography.
Applications De Recherche Scientifique
4-Chlorophenyl methoxyacetate has a wide range of potential applications in scientific research, including as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a tool for the study of various biochemical and physiological processes.
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(4-chlorophenyl) 2-methoxyacetate |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-9(11)13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
Clé InChI |
KTBCUWBTDASOFS-UHFFFAOYSA-N |
SMILES |
COCC(=O)OC1=CC=C(C=C1)Cl |
SMILES canonique |
COCC(=O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



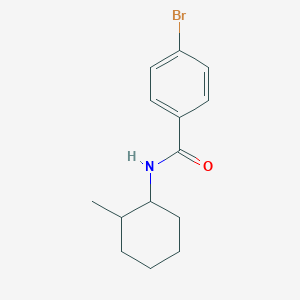
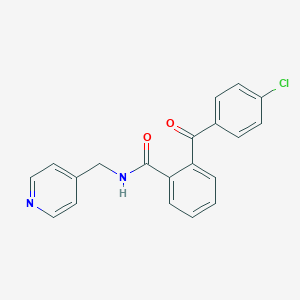
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)

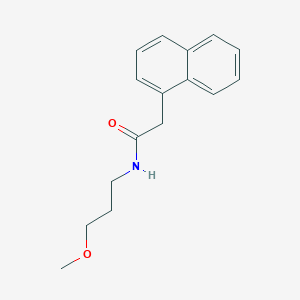
![Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
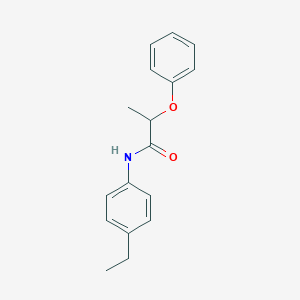

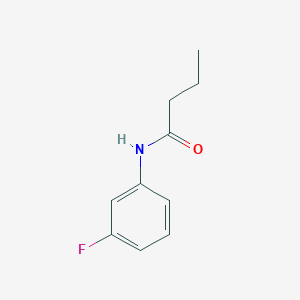

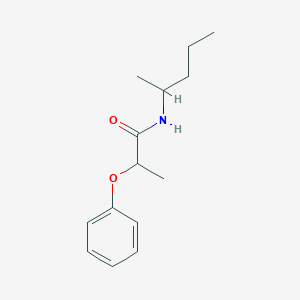
![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)
